molecular formula C14H11ClO3 B6356780 4-Chloro-3-(3-methoxyphenyl)benzoic acid CAS No. 1181609-23-3

4-Chloro-3-(3-methoxyphenyl)benzoic acid

Cat. No.: B6356780
CAS No.: 1181609-23-3
M. Wt: 262.69 g/mol
InChI Key: QHVJOAFQMYLFAG-UHFFFAOYSA-N
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Description

4-Chloro-3-(3-methoxyphenyl)benzoic acid is a benzoic acid derivative featuring a chlorine atom at the 4-position and a 3-methoxyphenyl group at the 3-position of the benzene ring. This compound is of interest in medicinal chemistry and material science due to its structural versatility, which allows for modifications that influence physicochemical properties and biological activity.

Properties

IUPAC Name

4-chloro-3-(3-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-11-4-2-3-9(7-11)12-8-10(14(16)17)5-6-13(12)15/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVJOAFQMYLFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653534
Record name 6-Chloro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181609-23-3
Record name 6-Chloro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(3-methoxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process typically requires the use of palladium catalysts, boronic acids, and appropriate solvents to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(3-methoxyphenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dechlorinated derivatives .

Scientific Research Applications

4-Chloro-3-(3-methoxyphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-3-(3-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Classification

Carbamothioyl Derivatives
  • 4-Chloro-3-({[(3-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid (CAS 532954-01-1) Structure: Features a carbamothioyl (-NHCOS-) bridge linking the 3-methoxyphenyl group to the benzoic acid core. Molecular Weight: ~318.78 g/mol (estimated from similar compounds). This may increase reactivity compared to the non-thioylated parent compound [10], [20].
  • 4-Chloro-3-[[[(3-chloro-4-methoxybenzoyl)amino]thioxomethyl]amino]benzoic acid (CAS 532432-77-2) Structure: Includes a chloro substituent on the methoxybenzoyl ring. Molecular Weight: 399.25 g/mol.
Sulfonamide Derivatives
  • 4-Chloro-3-[(3-methylphenyl)sulfamoyl]benzoic Acid (CAS 1262010-41-2) Structure: Contains a sulfamoyl (-SO₂NH-) group at the 3-position. Molecular Formula: C₁₄H₁₂ClNO₄S. Molecular Weight: 325.77 g/mol. Key Differences: The sulfamoyl group is strongly electron-withdrawing, which may lower the pKa of the benzoic acid moiety, enhancing acidity compared to the methoxyphenyl analogue [8], [19].
  • 4-Chloro-3-(2-chloro-phenylsulfamoyl)-benzoic Acid Structure: Features a 2-chlorophenylsulfamoyl group. Molecular Formula: C₁₃H₉Cl₂NO₄S.
Complex Heterocyclic Derivatives
  • (Z)-4-(4-((5-(4-Chloro-3-((3-methoxyphenyl)carbamoyl)phenyl)furan-2-yl)methylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic Acid (34j)
    • Structure : Incorporates furan and pyrazole rings, extending conjugation.
    • Molecular Weight : 556.1 g/mol (HRMS data).
    • Synthesis Yield : 63%.
    • Purity : >96% (HPLC).
    • Key Differences : The extended aromatic system may enhance π-π stacking interactions, useful in materials science, but the larger size could reduce bioavailability [5].
Chlorosulfonyl Derivatives
  • 4-Chloro-3-(chlorosulfonyl)benzoic Acid (CAS 2494-79-3)
    • Structure : Contains a reactive chlorosulfonyl (-SO₂Cl) group.
    • Molecular Formula : C₇H₄Cl₂O₄S.
    • Molecular Weight : 255.08 g/mol.
    • Key Differences : The chlorosulfonyl group is highly reactive, making this compound a precursor for sulfonamide synthesis. Its acidity (pKa ~1-2) is significantly higher than that of the methoxyphenyl analogue [17].

Biological Activity

4-Chloro-3-(3-methoxyphenyl)benzoic acid is a compound of increasing interest in pharmacology due to its structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

  • Molecular Formula : C14H11ClO3
  • Molecular Weight : Approximately 262.69 g/mol
  • Functional Groups : Contains a chloro group at the 4-position and a methoxy-substituted phenyl group at the 3-position of the benzoic acid framework.

These structural characteristics suggest that it may exhibit significant biological activities, particularly in medicinal chemistry.

Anticancer Properties

Research has indicated that this compound may possess anticancer properties. A study involving derivatives of benzoyltaurinamide, which included methoxyphenyl groups, demonstrated promising cytotoxic activity against various cancer cell lines. Notably, compounds similar to this compound showed IC50 values indicating effective inhibition of cell proliferation:

CompoundCell Line TestedIC50 (µM)
Compound 14MDA-MB-231 (breast cancer)19.9
Compound 15SH-SY5Y (neuroblastoma)33.9
Compound 16SH-SY5Y (neuroblastoma)15.7

These results suggest that the presence of the methoxy group enhances the compound's ability to induce apoptosis in cancer cells by modulating key proteins involved in cell survival pathways, such as BAX and Bcl-2 .

Anti-inflammatory Activity

The structural features of this compound also indicate potential anti-inflammatory effects. Similar compounds have been studied for their ability to inhibit inflammatory pathways, making this compound a candidate for further exploration in the context of inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several potential pathways have been identified:

  • Enzyme Inhibition : The chloro substituent may enhance binding interactions with specific enzymes or receptors, potentially inhibiting their activity.
  • Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors such as BAX and caspases while downregulating anti-apoptotic factors .
  • Protein Interaction : Studies suggest that compounds with similar structures can interact with protein degradation systems like the ubiquitin-proteasome pathway and autophagy-lysosome pathway .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Cytotoxicity Studies : In vitro assays demonstrated that derivatives with methoxy groups exhibited enhanced cytotoxicity against various cancer cell lines, suggesting a structure-activity relationship where methoxy substitution plays a crucial role .
  • Mechanistic Studies : Research utilizing western blot assays revealed that certain derivatives induce apoptosis through specific molecular pathways, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

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